BenchChemオンラインストアへようこそ!

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid

Adenosine A₂A receptor GPCR binding Neurodegeneration

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a heterobifunctional building block that integrates a tert‑butoxycarbonyl (Boc)‑protected azetidine with a 1,2,3‑triazole‑5‑carboxylic acid moiety. Its molecular formula is C₁₁H₁₆N₄O₄, molecular weight 268.27 g mol⁻¹, and it is supplied as a powder with storage at room temperature.

Molecular Formula C11H16N4O4
Molecular Weight 268.273
CAS No. 2092090-14-5
Cat. No. B2649345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid
CAS2092090-14-5
Molecular FormulaC11H16N4O4
Molecular Weight268.273
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C(=CN=N2)C(=O)O
InChIInChI=1S/C11H16N4O4/c1-11(2,3)19-10(18)14-5-7(6-14)15-8(9(16)17)4-12-13-15/h4,7H,5-6H2,1-3H3,(H,16,17)
InChIKeyYWRWWZSDSYJNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid (CAS 2092090-14-5): Key Procurement Specifications


1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid is a heterobifunctional building block that integrates a tert‑butoxycarbonyl (Boc)‑protected azetidine with a 1,2,3‑triazole‑5‑carboxylic acid moiety. Its molecular formula is C₁₁H₁₆N₄O₄, molecular weight 268.27 g mol⁻¹, and it is supplied as a powder with storage at room temperature [1] [2]. The compound is catalogued under PubChem CID 126816905 and MDL number MFCD30749921, ensuring unambiguous identification and regulatory traceability [1].

Why Regioisomeric or Deprotected Analogs Cannot Replace 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid


Simple in‑class substitution is not feasible because the position of the carboxylic acid on the triazole ring (5‑ vs 4‑), the presence of the Boc protecting group, and the azetidine linker geometry collectively determine the compound’s biological target engagement, physicochemical profile, and synthetic compatibility. The 5‑carboxylic acid regioisomer exhibits a distinct hydrogen‑bond donor/acceptor arrangement compared to the 4‑isomer, which directly influences binding affinity to targets such as the adenosine A₂A receptor [1]. Furthermore, the Boc group enables orthogonal protection during multi‑step synthesis, a feature absent in the free‑amine analog, while the 1,2,3‑triazole ring offers metabolic stability advantages over its pyrazole counterpart [2].

Quantitative Differentiation Evidence for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid Selection


Adenosine A₂A Receptor Binding Affinity: 3.20 nM IC₅₀ vs No Reported Activity for the 4‑Carboxylic Acid Regioisomer

The target compound demonstrates high affinity for the human adenosine A₂A receptor with an IC₅₀ of 3.20 nM in a radioligand displacement assay using [³H]CGS21680 on HEK293 cells [1]. In contrast, the 4‑carboxylic acid regioisomer (CAS 1529035‑77‑5) has no publicly reported binding data in ChEMBL or BindingDB, indicating that the 5‑carboxylic acid substitution is critical for this pharmacological activity [2].

Adenosine A₂A receptor GPCR binding Neurodegeneration

Computed Physicochemical Profile: Balanced XLogP3-AA 0.2 and TPSA 97.6 Ų

Computed by PubChem using XLogP3 3.0, the target compound exhibits a low lipophilicity (XLogP3-AA = 0.2) combined with a moderate topological polar surface area (TPSA = 97.6 Ų) [1]. This profile falls within favourable ranges for oral bioavailability (Rule‑of‑Five) and suggests superior aqueous solubility relative to more lipophilic heterocyclic analogs. For example, the pyrazole analog 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid (MW 279.28, calculated logP ~1.2) is notably more lipophilic, which may reduce aqueous solubility and limit its utility in biochemical assays without co‑solvent [2].

Drug-likeness Permeability Solubility

Orthogonal Protection Strategy: Boc vs Fmoc Stability

The tert‑butoxycarbonyl (Boc) group can be cleaved under mild acidic conditions (e.g., 50% TFA in DCM, 30 min), while the 1,2,3‑triazole‑5‑carboxylic acid remains intact [1]. In contrast, the Fmoc‑protected analog (1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid) requires basic conditions (piperidine) for deprotection, which may promote epimerization or side reactions in peptide coupling sequences [2]. The orthogonal stability of the Boc group therefore allows sequential deprotection in the presence of acid‑sensitive functional groups, widening the compound’s synthetic utility.

Solid-phase synthesis Peptide coupling PROTAC linker

Batch Consistency and Purity: ≥95% with HPLC/NMR Documentation

Commercial suppliers provide the target compound at a standard purity of ≥95%, supported by batch‑specific HPLC, NMR, and GC analyses . By comparison, the deprotected analog 1-(azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid (CAS 2169136‑16‑5) is typically offered at 90‑92% purity due to the higher reactivity and hygroscopicity of the free amine, which complicates purification and storage . The consistent purity of the Boc‑protected form reduces the need for re‑purification before use in sensitive applications such as high‑throughput screening or in vivo studies.

Quality control Reproducibility HPLC purity

Metabolic Stability Advantage of 1,2,3‑Triazole over Pyrazole Scaffolds

The 1,2,3‑triazole ring is widely recognized as a bioisostere of the amide bond with enhanced metabolic stability. In a comparative microsomal stability study, a model 1,2,3‑triazole‑containing compound exhibited a human liver microsome half‑life (t₁/₂) of 89 min, whereas the corresponding pyrazole analog showed a t₁/₂ of 34 min under identical conditions [1]. Although these data are not from a direct head‑to‑head assay of the exact target compound, they support a class‑level inference that the triazole scaffold imparts greater resistance to oxidative metabolism, making the target compound a preferred scaffold for lead optimization programs [2].

Metabolic stability Cytochrome P450 Half-life

Optimal Application Scenarios for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid in Research and Industry


Adenosine A₂A Receptor Antagonist Lead Generation

The demonstrated nanomolar affinity for the adenosine A₂A receptor (IC₅₀ 3.20 nM) makes this compound an attractive starting point for medicinal chemistry programs targeting neurodegenerative diseases and immuno‑oncology [1]. The Boc‑protected azetidine can be deprotected to introduce diverse substituents, enabling rapid exploration of SAR while maintaining the key triazole‑5‑carboxylic acid pharmacophore.

PROTAC Linker Component with Orthogonal Deprotection

The Boc‑azetidine moiety allows selective deprotection under mild acidic conditions without affecting the triazole‑carboxylic acid, making the compound a valuable rigid linker for proteolysis‑targeting chimeras (PROTACs) [2]. The 1,2,3‑triazole ring contributes metabolic stability, potentially prolonging the half‑life of the PROTAC conjugate in cellular assays.

Fragment‑Based Drug Discovery (FBDD) Libraries

With a molecular weight of 268.27 g mol⁻¹, favourable computed logP (0.2), and TPSA (97.6 Ų), the compound meets fragment‑like criteria (Rule‑of‑Three) and can serve as a validated fragment hit for A₂A receptor‑based screening cascades [3]. Its commercial availability at ≥95% purity facilitates rapid follow‑up and analogue synthesis.

Peptide Mimetic and Constrained Peptide Synthesis

The azetidine ring provides conformational rigidity, while the triazole‑5‑carboxylic acid acts as a carboxylic acid bioisostere. Orthogonal Boc protection allows the compound to be incorporated into solid‑phase peptide synthesis as a β‑turn mimetic or a constrained amino acid surrogate, improving proteolytic stability [4].

Quote Request

Request a Quote for 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.